molecular formula C7H8N2S B070338 6-Methylpyridine-3-carbothioamide CAS No. 175277-57-3

6-Methylpyridine-3-carbothioamide

Cat. No. B070338
M. Wt: 152.22 g/mol
InChI Key: VBHUDUMOCHYQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridine-3-carbothioamide is a chemical compound of interest due to its diverse applications in chemistry and potential biological activities. While specific studies on this compound are limited, insights can be drawn from research on similar compounds.

Synthesis Analysis

A study by Ramaiah et al. (2019) describes the synthesis of a similar compound, 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide. The synthesis involved multiple spectroscopic techniques and X-ray diffractometry, indicating a complex synthesis process involving careful analysis and characterization (Ramaiah et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy. For instance, the study by Muthu et al. (2012) on 2-ethylpyridine-4-carbothioamide reveals insights into the equilibrium geometry and vibrational frequencies of similar molecules (Muthu et al., 2012).

Chemical Reactions and Properties

Research on 2,2′-Bipyridine-6-carbothioamide and its complexes provides insights into the chemical reactions and properties of similar compounds. The study by Childs et al. (1998) highlights the coordination modes and the impact of different ligands on the properties of these complexes (Childs et al., 1998).

Physical Properties Analysis

The physical properties of related compounds can be inferred from spectroscopic investigations. The work by Lima et al. (2000) on 2,2′-Bipyridine-6,6′-bis(carbothioamide) metal complexes, characterized by IR and NMR spectra, provides relevant information on the physical properties of such compounds (Lima et al., 2000).

Chemical Properties Analysis

Insights into the chemical properties, such as reactivity and stability, can be gathered from studies like that of Nocentini and Barzi (1996), which explored the biochemical effects of 2,2'-bipyridyl-6-carbothioamide complexes in tumor cells, suggesting a variance in mechanisms leading to cytotoxicity (Nocentini & Barzi, 1996).

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

6-Methylpyridine-3-carbothioamide derivatives have been the subject of various spectroscopic analyses. Vibrational spectroscopic studies, including Fourier transform Raman and infrared spectra, were conducted on related compounds such as 2-ethylpyridine-4-carbothioamide, revealing insights into their structure and chemical behavior. These studies highlight the importance of understanding the molecular geometry, vibrational frequencies, and potential energy distribution for applications in material sciences and medicinal chemistry (S. Muthu, G. Ramachandran, J. Uma maheswari, 2012).

Metal Complex Formation

6-Methylpyridine-3-carbothioamide compounds demonstrate a remarkable ability to form complexes with various metals. Studies on metal complexes involving similar compounds, like 2,2′-bipyridine-6,6′-bis(carbothioamide), have shown how these compounds interact with metals through specific coordination patterns. This property is crucial for developing catalysts and materials with unique electronic and magnetic properties (Rejane Lima et al., 2000).

Inhibitory Activity and Biological Evaluations

Certain derivatives of 6-Methylpyridine-3-carbothioamide have shown potential as kinase inhibitors, reflecting their importance in the field of drug development and pharmacology. For instance, specific derivatives have been evaluated for their inhibitory activity in enzyme assays and cell-based luciferase reporter assays, indicating the potential of these compounds in therapeutic applications and biochemical research (C. Jin et al., 2011).

Anticancer Properties

Research on related compounds, such as 2-((2-aminopyridin-3-yl) methylene) hydrazinecarbothioamide, has explored their anticancer activity against various human carcinoma cell lines. These studies contribute to the understanding of the potential therapeutic applications of 6-Methylpyridine-3-carbothioamide derivatives in treating different forms of cancer (K. Srishailam et al., 2021).

Synthesis and Chemical Reactivity

The synthesis of novel hydrazones and their corresponding thiazolidine-4-ones from 6-Methylpyridine-3-carbothioamide showcases the chemical versatility and reactivity of these compounds. Understanding the synthesis routes and chemical properties is essential for designing new materials and drugs with specific functions (A. Solankee, Pankit Solankee, H. Patel, 2008).

Antimicrobial Activity

6-Methylpyridine-3-carbothioamide derivatives have demonstrated promising antimicrobial properties, highlighting their potential in developing new antimicrobial agents. These compounds' effectiveness against various bacteria and fungi indicates their potential in addressing antibiotic resistance and developing new therapeutic strategies (S. Ceylan et al., 2016).

Safety And Hazards

6-Methylpyridine-3-carbothioamide is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-methylpyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHUDUMOCHYQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372599
Record name 6-methylpyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-3-carbothioamide

CAS RN

175277-57-3
Record name 6-methylpyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.